1-Phenylethyl propionate

Fragrance Sensory Science Perfumery

1-Phenylethyl propionate (CAS 120-45-6), also known as α-methylbenzyl propionate or styrallyl propionate, is an aromatic ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. This compound appears as a clear, colorless liquid with a density of approximately 1.007 g/mL at 25 °C and a refractive index (n20/D) in the range of 1.488–1.492.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 120-45-6
Cat. No. B091024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylethyl propionate
CAS120-45-6
Synonymsalpha-methylbenzyl propionate
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC(=O)OC(C)C1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-3-11(12)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
InChIKeyWCIQNYOXLZQQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylethyl Propionate (CAS 120-45-6) Procurement Guide: Core Identity, Purity Specifications, and Primary Research Applications


1-Phenylethyl propionate (CAS 120-45-6), also known as α-methylbenzyl propionate or styrallyl propionate, is an aromatic ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol [1]. This compound appears as a clear, colorless liquid with a density of approximately 1.007 g/mL at 25 °C and a refractive index (n20/D) in the range of 1.488–1.492 . It is classified as a member of the aryl alkyl alcohol simple acid esters (AAASAE) structural group and is primarily utilized as a flavor and fragrance ingredient [2]. The compound is supplied in research and industrial grades, with typical purity specifications ranging from 97% to 100% (GC), and is designated FEMA No. 2689 and JECFA No. 802 [3]. Its core applications span fragrance and flavor formulation, biochemical research, and antimicrobial studies .

Why Generic Substitution Fails: Differentiating 1-Phenylethyl Propionate from Closely Related Esters for Scientific Procurement


In the realm of aromatic esters, the subtle interplay of molecular structure—particularly the position and length of the alkyl chain and the nature of the aryl group—dictates critical performance parameters. A simple substitution of 1-phenylethyl propionate with a seemingly analogous ester like 2-phenylethyl propionate, 1-phenylethyl acetate, or benzyl propionate can lead to significant deviations in organoleptic profile, antimicrobial efficacy, and physicochemical behavior. For instance, while 1-phenylethyl propionate exhibits a distinct gardenia-jasmine floralcy with a substantivity of 6 hours, its close isomer 2-phenylethyl propionate presents a heavier rose-honey character with a markedly higher boiling point (~245°C vs ~206°C), directly impacting volatility and application suitability [1]. Furthermore, regulatory safety assessments, such as those conducted by RIFM, are compound-specific, meaning that the GRAS and FEMA status of 1-phenylethyl propionate (FEMA 2689) does not automatically confer safety or regulatory clearance to its structural analogs [2]. Therefore, for researchers and formulators, generic substitution risks compromising experimental reproducibility, sensory target matching, and compliance with safety standards. The quantitative evidence provided below underscores the precise, verifiable points of differentiation that justify the specific selection and procurement of 1-phenylethyl propionate.

Quantitative Differential Evidence: 1-Phenylethyl Propionate vs. Key Comparators in Performance, Safety, and Physicochemical Metrics


Odor Profile and Substantivity: 1-Phenylethyl Propionate vs. 2-Phenylethyl Propionate

1-Phenylethyl propionate is characterized by a fresh, sweet, floral, green, and weedy odor profile, specifically described as reminiscent of gardenia and jasmine [1]. In contrast, 2-phenylethyl propionate (phenethyl propionate, CAS 122-70-3) is described as having a very sweet odor reminiscent of red rose with a fruity undertone, and a honey-like, warm, sweet raspberry and strawberry-like flavor [2]. Furthermore, 1-phenylethyl propionate exhibits a substantivity of 6 hours at 100.00%, a key metric for fragrance longevity [1]. No comparable substantivity data is available for 2-phenylethyl propionate, indicating a potential advantage in fragrance formulation longevity for the target compound.

Fragrance Sensory Science Perfumery

Antimicrobial Activity: 1-Phenylethyl Propionate Exhibits Specific Bactericidal and Fungicidal Action Against Key Skin Pathogens

1-Phenylethyl propionate has been shown to be an effective bactericide against Propionibacterium acnes and Staphylococcus epidermidis, both common causes of acne . Additionally, it inhibits the growth of fungi that cause dermatitis, such as Candida albicans . While some related esters may exhibit general antimicrobial properties, the specific activity of 1-phenylethyl propionate against these clinically relevant skin microorganisms is a documented point of differentiation. For example, 2-phenylethyl propionate is noted for its antifungal activity and use as a minimal-risk pesticide, but its action against Propionibacterium acnes and S. epidermidis is not specified [1].

Antimicrobial Cosmetics Pharmaceuticals

Safety and Regulatory Standing: RIFM Assessment Confirms Genotoxicity Safety for 1-Phenylethyl Propionate, a Critical Criterion for Fragrance and Flavor Procurement

The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of α-methylbenzyl propionate (1-phenylethyl propionate) [1]. Based on the current existing data, α-methylbenzyl propionate does not present a concern for genotoxicity [1]. This finding is part of a multi-endpoint evaluation covering seven human health endpoints and environmental safety, with all endpoints cleared using target data, read-across, and/or the Threshold of Toxicological Concern (TTC) [1]. A parallel RIFM assessment for phenethyl propionate (2-phenylethyl propionate, CAS 122-70-3) also concluded no concern for genotoxicity [2]. However, the structural distinction between the two isomers (α-methylbenzyl vs. phenethyl) necessitates separate safety evaluations, and procurement based on a specific CAS number ensures alignment with the corresponding RIFM dossier and regulatory clearances.

Toxicology Regulatory Science Safety Assessment

Physicochemical Differentiation: Boiling Point and Vapor Pressure as Indicators of Volatility and Application Suitability

1-Phenylethyl propionate exhibits a boiling point of 206 °C at atmospheric pressure (760 mmHg) , while its close analog 2-phenylethyl propionate has a notably higher boiling point of 245 °C . This difference of approximately 39 °C suggests a lower volatility for 2-phenylethyl propionate. Furthermore, the vapor pressure of 1-phenylethyl propionate at 25 °C is estimated at 0.0428 mm Hg [1]. For 2-phenylethyl propionate, the vapor pressure at 25 °C is approximately 0.0145 mm Hg (calculated from Antoine equation constants) [2]. The approximately three-fold higher vapor pressure of 1-phenylethyl propionate directly correlates with its enhanced volatility and faster olfactory impact in fragrance applications.

Physicochemical Properties Volatility Formulation Science

Flavor Threshold and Profile: 1-Phenylethyl Propionate Provides a Defined Taste Character at 10 ppm, Distinct from Analogs

The taste threshold value for 1-phenylethyl propionate is defined at 10 ppm, with taste characteristics described as citrus and green with tropical fruity nuances . This provides a quantifiable reference point for flavor formulators. In comparison, 1-phenylethyl acetate (CAS 93-92-5) exhibits a significantly higher taste threshold of 50 ppm, with a flavor profile described as fruity, sweet, honey, floral, tropical, rosy with a slight yeasty, honey note and a cocoa and balsamic nuance [1]. The lower taste threshold of 1-phenylethyl propionate (10 ppm) indicates a higher potency as a flavor agent, allowing for lower use levels to achieve a desired sensory impact, and its cleaner citrus-green profile differentiates it from the more complex and honeyed character of 1-phenylethyl acetate.

Flavor Science Sensory Evaluation Food Technology

Solubility in Water: Comparative Data for Formulation and Analytical Method Development

The water solubility of 1-phenylethyl propionate at 20 °C is 0.04 g/L . For its isomer 2-phenylethyl propionate, water solubility is reported as 136 mg/L at 25 °C [1]. While the temperature difference is minor, the data indicate that 1-phenylethyl propionate has a water solubility of 40 mg/L, which is approximately 3.4-fold lower than the 136 mg/L reported for 2-phenylethyl propionate. This difference in hydrophobicity can influence partition coefficients in biphasic systems and the compound's behavior in aqueous analytical methods.

Solubility Analytical Chemistry Formulation

Optimal Procurement Scenarios for 1-Phenylethyl Propionate Based on Quantified Differentiation


Formulation of Gardenia and Jasmine Floral Accords in High-End Perfumery

Given its substantivity of 6 hours at 100% concentration and a fresh, sweet, floral odor profile with distinct gardenia and jasmine notes , 1-phenylethyl propionate is the preferred choice over 2-phenylethyl propionate (rose-honey profile) for creating authentic gardenia, jasmine, lily-of-the-valley, and ylang-ylang accords in fine fragrances. The documented substantivity ensures predictable fragrance longevity on skin, a critical quality parameter for premium perfumery products.

Dual-Action Antimicrobial Agent in Acne-Focused Cosmeceutical Research

The demonstrated bactericidal activity of 1-phenylethyl propionate against Propionibacterium acnes and Staphylococcus epidermidis, along with inhibition of Candida albicans , positions this compound as a functional ingredient for cosmetic and pharmaceutical formulations targeting acne vulgaris and seborrheic dermatitis. This dual antimicrobial action, combined with its pleasant fragrance, offers a value-added alternative to esters that serve only as fragrance components without specific antimicrobial claims against these key skin pathogens.

Flavor Enhancement Requiring Low-Dose, High-Potency Citrus-Green Notes

With a taste threshold of 10 ppm and a clean citrus-green flavor profile , 1-phenylethyl propionate is ideally suited for flavor formulations where low usage rates are desirable for cost-effectiveness and minimal off-taste. Its 5-fold higher potency compared to 1-phenylethyl acetate (50 ppm threshold) makes it a compelling choice for citrus, green, and tropical fruit flavors in beverages, confectionery, and oral care products. The FEMA GRAS designation (FEMA 2689) supports its safe use in food applications [4].

Analytical Method Development Requiring a Volatile, Low-Solubility Internal Standard

The combination of moderate volatility (boiling point 206 °C, vapor pressure 0.0428 mm Hg at 25 °C) and low water solubility (40 mg/L at 20 °C) makes 1-phenylethyl propionate a suitable internal standard or model compound for GC-MS and LC-MS methods targeting similar volatile esters in complex matrices. Its use as an internal standard has been documented in studies involving flavor and fragrance analysis [4]. Its physicochemical differentiation from 2-phenylethyl propionate ensures distinct chromatographic behavior and minimal co-elution issues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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